![molecular formula C12H16N2O3 B8546598 2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine](/img/structure/B8546598.png)
2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine
Overview
Description
2-(1,4-dioxaspiro[45]dec-8-yloxy)Pyrimidine is a chemical compound with the molecular formula C12H16N2O3 It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with pyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed aminocarbonylation, where 2-acetylcyclohexanone is converted into the desired spirocyclic structure through a series of steps involving ethylene ketal formation, hydrazone formation, and iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but different functional groups.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds with similar spirocyclic backbones but different substituents.
Uniqueness
2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine is unique due to its specific combination of a spirocyclic structure and pyrimidine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyrimidine |
InChI |
InChI=1S/C12H16N2O3/c1-6-13-11(14-7-1)17-10-2-4-12(5-3-10)15-8-9-16-12/h1,6-7,10H,2-5,8-9H2 |
InChI Key |
ZRHITVXUMMXONG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC3=NC=CC=N3)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
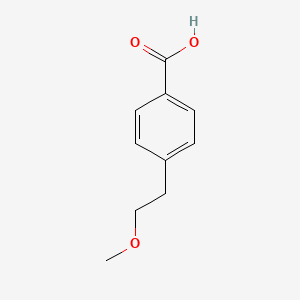
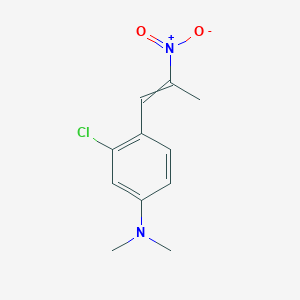

![Methyl 2-(benzo[d]oxazol-5-yl)propanoate](/img/structure/B8546550.png)
![3-(4-Hydroxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8546558.png)
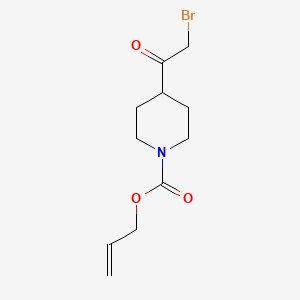

![N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide](/img/structure/B8546577.png)

![5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde](/img/structure/B8546594.png)
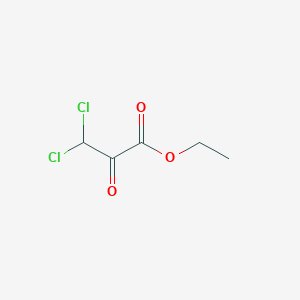
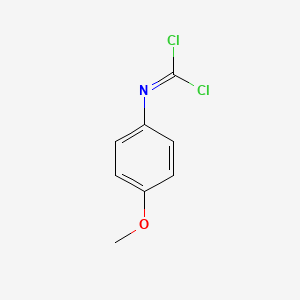
![Carbamic acid,(3-amino-4'-ethyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8546616.png)
![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)
